molecular formula C15H16S B14153001 Benzene, [1-methyl-2-(phenylthio)ethyl]- CAS No. 4148-81-6

Benzene, [1-methyl-2-(phenylthio)ethyl]-

Cat. No.: B14153001
CAS No.: 4148-81-6
M. Wt: 228.4 g/mol
InChI Key: CKBQBEFBCLNOLV-UHFFFAOYSA-N
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Description

Benzene, [1-methyl-2-(phenylthio)ethyl]- is an organic compound with the molecular formula C13H12S and a molecular weight of 200.299 It is characterized by a benzene ring substituted with a 1-methyl-2-(phenylthio)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [1-methyl-2-(phenylthio)ethyl]- typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzene, [1-methyl-2-(phenylthio)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, [1-methyl-2-(phenylthio)ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene, [1-methyl-2-(phenylthio)ethyl]- involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This leads to the formation of substituted benzene derivatives, which can further interact with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methyl-4-[2-(phenylthio)ethyl]-
  • Benzene, 1-ethyl-2-methyl-
  • 2-Ethylmethylbenzene

Uniqueness

Benzene, [1-methyl-2-(phenylthio)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and research .

Properties

CAS No.

4148-81-6

Molecular Formula

C15H16S

Molecular Weight

228.4 g/mol

IUPAC Name

2-phenylpropylsulfanylbenzene

InChI

InChI=1S/C15H16S/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3

InChI Key

CKBQBEFBCLNOLV-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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